![molecular formula C17H13F3N4 B2420806 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone CAS No. 341964-20-3](/img/structure/B2420806.png)
4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone is a chemical compound known for its unique structure and properties. It is composed of a 4-methylbenzenecarbaldehyde moiety linked to a hydrazone group, which is further connected to a quinazoline ring substituted with a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone typically involves the reaction of 4-methylbenzenecarbaldehyde with 2-(trifluoromethyl)-4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinazoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced quinazoline compounds.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones or quinazolines.
Aplicaciones Científicas De Investigación
4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyridinyl]hydrazone
- 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyrimidinyl]hydrazone
- 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyrazinyl]hydrazone
Uniqueness
Compared to similar compounds, 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone is unique due to the presence of the quinazoline ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4/c1-11-6-8-12(9-7-11)10-21-24-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-10H,1H3,(H,22,23,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLIDTMVTKFM-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2420727.png)
![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)
![4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2420729.png)
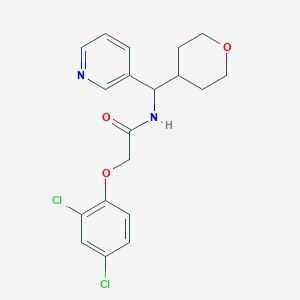
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)


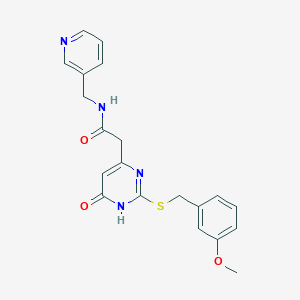
![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
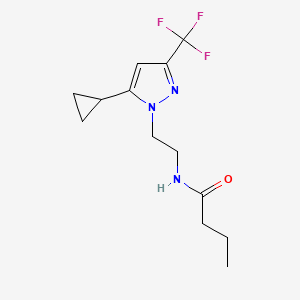
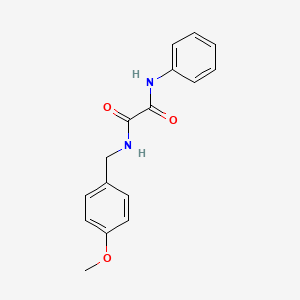
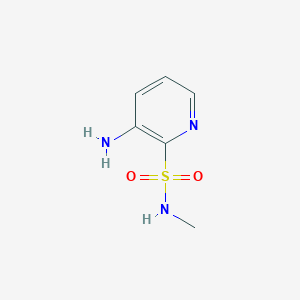
![6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420746.png)
